![molecular formula C17H15BrN2O2S B2494061 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421465-66-8](/img/structure/B2494061.png)
2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide
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Overview
Description
The compound "2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide" is a complex organic molecule that likely exhibits unique chemical and physical properties due to its structural components. These include a bromophenyl group, a furan moiety, and a thiazole ring, which are common in various organic compounds with biological or chemical activity.
Synthesis Analysis
Synthesis of similar compounds involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, synthesis involving furan-2-ylmethyl and acetamide derivatives typically employs palladium-catalyzed oxidative aminocarbonylation or similar methods for constructing complex structures from simpler precursors (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized using various spectroscopic and crystallographic techniques. Studies on related compounds demonstrate the use of NMR, IR, and X-ray crystallography to determine molecular conformations and the orientation of functional groups (Subhadramma et al., 2015).
Chemical Reactions and Properties
The chemical behavior of compounds with bromophenyl, furan, and thiazole units involves various reactions such as nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are influenced by the electron-donating or withdrawing nature of the substituents on the rings, affecting their reactivity and interaction with reagents.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystallinity can be inferred from similar compounds. The presence of bromine, a heavy atom, may influence the compound's density and melting point, while the heterocyclic rings could affect its solubility in organic solvents.
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, and reactivity, can be deduced by examining the functional groups present. The acetamide moiety might confer some degree of basicity, whereas the aromatic rings could participate in π-π interactions and hydrogen bonding, contributing to its chemical stability and reactivity profile.
For further details on the synthesis, structural analysis, and properties of related compounds, the provided references offer valuable insights:
- (Gabriele et al., 2006) for synthesis methodologies.
- (Subhadramma et al., 2015) for molecular structure analysis.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide derivatives in anticancer applications. For instance, derivatives of this compound have been found to exhibit selective cytotoxic effects against leukemia cell lines, such as CCRF-CEM and SR, suggesting their potential as anticancer agents (Horishny, Arshad, & Matiychuk, 2021). Similarly, another study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which showed significant anticancer activity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Activity
The compound and its derivatives have also been studied for antimicrobial properties. For example, a study highlighted the antimicrobial activity of N-(5bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide derivatives, indicating their potential in combating bacterial infections (Nagarsha et al., 2023).
Antituberculosis Activity
In addition, some derivatives have shown promising results in antituberculosis activity. A study demonstrated the synthesis of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl)acetamide derivatives, which exhibited in vitro anti-tuberculosis activities (Bai et al., 2011).
Anti-exudative Properties
Research also delved into anti-exudative properties of similar compounds. For instance, pyroline derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides were synthesized and found to exhibit anti-exudative properties in experimental studies (Chalenko et al., 2019).
Synthesis and Reactivity Studies
The synthesis and reactivity of similar compounds have been extensively studied, providing valuable insights into their chemical properties and potential applications in various fields. One such study focused on the synthesis and reactivity of fusion products of 2-methylthiazole fragments to 2-(furan-2-yl)benzimidazole, shedding light on their potential applications (Elchaninov & Aleksandrov, 2018).
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-11-15(23-17(20-11)14-3-2-8-22-14)10-19-16(21)9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWNGEZRWDCEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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